[(2,6-Dimethylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide
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Overview
Description
[(2,6-Dimethylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide is an organic compound with a complex structure that includes a cyanamide group, a sulfanyl group, and a dimethylphenyl group
Preparation Methods
The synthesis of [(2,6-Dimethylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 2,6-dimethylphenyl thiol with a suitable cyanamide derivative under controlled conditions. The reaction conditions often require the presence of a base and a solvent such as dichloromethane or toluene. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
[(2,6-Dimethylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or amines.
Substitution: Nucleophilic substitution reactions can occur at the cyanamide group, where nucleophiles like amines or alcohols replace the cyanamide moiety, forming new derivatives.
Common Reagents and Conditions: Typical reagents include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., ethanol, dichloromethane). Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres.
Scientific Research Applications
[(2,6-Dimethylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals, including dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of [(2,6-Dimethylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl and cyanamide groups play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the derivative of the compound being studied.
Comparison with Similar Compounds
[(2,6-Dimethylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide can be compared with other similar compounds, such as:
2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: These compounds share the sulfanyl group and have multiple biological activities.
1,3-Bis{[(2,6-dimethylphenyl)sulfanyl]methyl}-benzene: This compound has a similar sulfanyl group and is used in various chemical applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[(2,6-dimethylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S2/c1-8-5-4-6-9(2)10(8)15-11(14-3)13-7-12/h4-6H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHEHLHMJKOWAAM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)SC(=NC#N)SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80375667 |
Source
|
Record name | [(2,6-dimethylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80375667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152382-30-4 |
Source
|
Record name | Carbonimidodithioic acid, cyano-, 2,6-dimethylphenyl methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=152382-30-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [(2,6-dimethylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80375667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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